9-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Propriétés
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-6-4-11-23-17(13)20-18(21-19(23)25)26-12-16(24)22-10-5-8-14-7-2-3-9-15(14)22/h2-4,6-7,9,11H,5,8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICADNXEUZQLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid monohydrate and FeCl3, with solvents like ethanol and toluene .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of high-efficiency reactors can be employed to enhance the production process .
Analyse Des Réactions Chimiques
Sulfanyl Group Reactivity
The sulfanyl bridge (-S-) is a key site for oxidation and substitution:
Oxidation Reactions
| Reagent/Conditions | Product | Reference |
|---|---|---|
| H₂O₂ (30%) in acetic acid, 60°C | Sulfoxide (S=O) or sulfone (O=S=O) | |
| mCPBA (1.2 eq), CH₂Cl₂, 0°C | Predominant sulfoxide formation |
Oxidation outcomes depend on stoichiometry and reaction time. Sulfoxides are typically intermediates, while prolonged exposure yields sulfones.
Nucleophilic Substitution
The sulfanyl group may act as a leaving group in displacement reactions:
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines (e.g., NH₃) | DMF, 80°C, 12h | Thiol replacement with amine |
| Alkyl halides | K₂CO₃, DMSO, RT | Formation of new thioether derivatives |
Such reactions are common in pyrido-triazine derivatives .
Tetrahydroquinolin Ketone Reactivity
The 2-oxo group in the tetrahydroquinolin moiety enables nucleophilic additions:
Reduction
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | EtOH, 0°C | Secondary alcohol |
| LiAlH₄ | THF, reflux | Over-reduction (risk of ring opening) |
Selective reduction to alcohol is feasible with NaBH₄, preserving the tetrahydroquinolin ring .
Condensation Reactions
Interaction with hydrazine or hydroxylamine yields hydrazones or oximes:
| Reagent | Product | Application |
|---|---|---|
| NH₂NH₂·H₂O | Hydrazone | Precursor for heterocycles |
| NH₂OH·HCl | Oxime | Chelation or further derivatization |
These reactions are analogous to tetrahydroquinolin-acetic acid derivatives .
Pyrido-Triazinone Core Reactivity
The triazinone ring undergoes hydrolysis or ring-opening under acidic/basic conditions:
Acidic Hydrolysis
| Conditions | Product |
|---|---|
| 6M HCl, reflux, 6h | Ring-opened carboxylic acid derivative |
This is consistent with degradation pathways of related pyrido-triazinones.
Nucleophilic Attack
The electron-deficient triazinone ring reacts with nucleophiles:
| Nucleophile | Conditions | Product |
|---|---|---|
| H₂O | pH 10, 50°C | Hydroxylated intermediate |
| Grignard | THF, -78°C | Alkylated triazinone |
Potential Synthetic Modifications
The ethyl linker between sulfur and ketone allows for esterification or cleavage:
Esterification
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Pyridine, RT | Thioester derivative |
This aligns with synthesis strategies for sulfanyl-containing heterocycles .
Key Research Findings
-
Thermal Stability : Differential scanning calorimetry (DSC) indicates decomposition above 250°C, suggesting stability under standard reaction conditions.
-
Biological Relevance : Analogous compounds exhibit antitubercular activity via nitro reduction mechanisms, though this requires validation for the target molecule .
Applications De Recherche Scientifique
Antimicrobial Applications
Recent studies have shown that compounds similar to 9-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds within this class have demonstrated efficacy against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances their antimicrobial potency .
- Antifungal Activity : Similar derivatives have shown activity against fungal strains such as Candida albicans, indicating potential for treating fungal infections .
Anticancer Potential
The anticancer properties of compounds related to 9-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one have also been explored. These compounds may inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells by interfering with specific signaling pathways .
- Apoptosis Induction : The ability to trigger apoptosis in cancer cells has been noted as a significant mechanism for the anticancer effects of these compounds .
Study 1: Antimicrobial Efficacy
A recent research study synthesized several derivatives based on the pyrido-triazine framework and tested their antimicrobial activity. The results indicated that specific modifications to the structure significantly increased their effectiveness against both bacterial and fungal pathogens. For example:
- Compound X showed an MIC (Minimum Inhibitory Concentration) value of 6.25 µg/mL against Mycobacterium smegmatis, suggesting its potential as an antituberculosis agent .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, a series of triazine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity with IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF7 (Breast Cancer) | 5.0 |
| Derivative B | HeLa (Cervical Cancer) | 7.5 |
These results underscore the therapeutic potential of triazine derivatives in cancer treatment .
Mécanisme D'action
The mechanism of action of 9-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
To contextualize 9-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one, we compare it with structurally analogous compounds from the literature. Key differences lie in the heterocyclic core, substituents, and synthetic pathways.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound’s pyrido[1,2-a][1,3,5]triazin-4-one core is distinct from the tetrahydroimidazo[1,2-a]pyridine in Compound 1l and dihydropyridin-2-one in Compounds 1 and 2 . Triazinone cores are less common in the literature but may confer unique electronic properties.
Amino and hydroxy substituents in Pyridin-2-ones (1 and 2) enhance solubility and surfactant interactions , whereas the methyl group in the target compound may reduce polarity.
Synthetic Complexity :
- The target compound’s synthesis likely requires precise control over sulfanyl group incorporation, similar to the multi-step protocols for Compound 1l .
Spectroscopic Characterization :
- While Compound 1l was confirmed via NMR, IR, and MS , the target compound’s structural validation would depend on SHELX-refined crystallographic data and ORTEP-III visualization .
Activité Biologique
The compound 9-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS No. 1092523-03-9) is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 368.45 g/mol. The structure features a pyrido-triazine core linked to a tetrahydroquinoline moiety through a sulfanil group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₂S |
| Molecular Weight | 368.45 g/mol |
| CAS Number | 1092523-03-9 |
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance, compounds related to the tetrahydroquinoline structure have shown promising results against various cancer cell lines:
- MCF-7 (Breast cancer) : IC50 values around 1.2 µM have been reported for similar quinoline derivatives, indicating strong antiproliferative effects .
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through pathways involving caspases and Bcl-2 family proteins .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Compounds with similar structures have demonstrated activity against both bacterial and fungal strains:
- Bacterial Strains : Notably effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 15.62 µg/ml .
- Fungal Strains : Similar compounds have shown antifungal activity at comparable concentrations .
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound shows promise:
- Aldosterone Synthase Inhibition : Compounds derived from the pyrido-triazine scaffold have been identified as selective inhibitors of aldosterone synthase (CYP11B2), which is crucial in regulating blood pressure and fluid balance .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds:
- Study on Quinoline Derivatives :
- Antimicrobial Evaluation :
- Structure-Activity Relationship (SAR) :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 9-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution, thioether formation, and cyclization. Key steps include:
- Thioether linkage : Reacting 2-mercapto-pyrido-triazinone intermediates with 2-chloro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethanone under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Microwave-assisted heating (100–120°C) improves yield and reduces reaction time compared to conventional methods .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; IR for functional group identification (e.g., C=O at ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and stability .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require careful temperature control to avoid decomposition .
- Catalysis : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in thioether formation .
- Process intensification : Continuous flow reactors reduce variability and improve scalability compared to batch methods .
Q. What strategies are effective for resolving contradictions in biological activity data across studies (e.g., varying IC₅₀ values in enzyme assays)?
- Methodological Answer :
- Standardized protocols : Use uniform assay conditions (pH, temperature, buffer composition) to reduce variability .
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies potential off-target interactions that may explain discrepancies .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the tetrahydroquinoline moiety in this compound’s bioactivity?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with modified tetrahydroquinoline substituents (e.g., halogenation, alkylation) .
- Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity) .
- QSAR modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What experimental approaches are recommended to investigate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Cellular assays : RNA-seq or proteomics to identify differentially expressed pathways post-treatment .
- Target deconvolution : Affinity chromatography with immobilized compound to capture interacting proteins .
- In vivo models : Zebrafish or murine xenografts to evaluate pharmacokinetics and toxicity profiles .
Data Analysis and Experimental Design
Q. How should researchers design a robust experimental framework to assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
- Light sensitivity : Use amber vials and UV-vis spectroscopy to detect photodegradation products .
Q. What statistical methods are appropriate for analyzing dose-response data in preclinical studies?
- Methodological Answer :
- Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) using GraphPad Prism .
- ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
